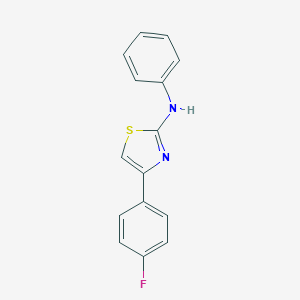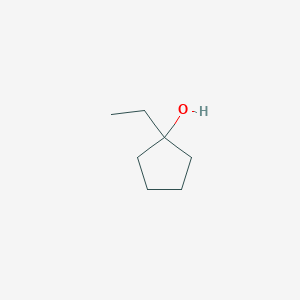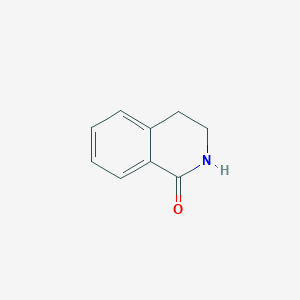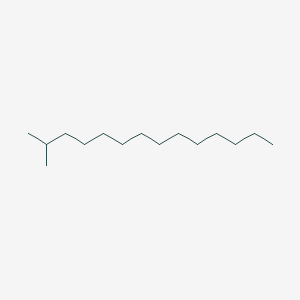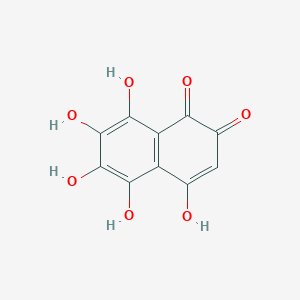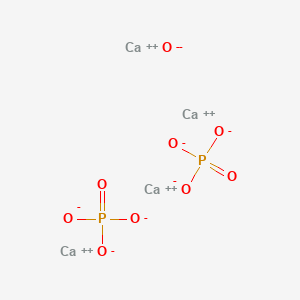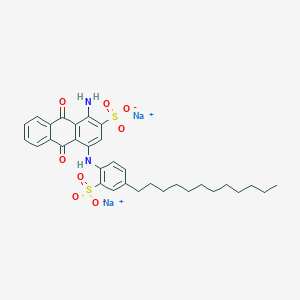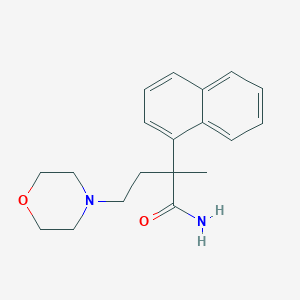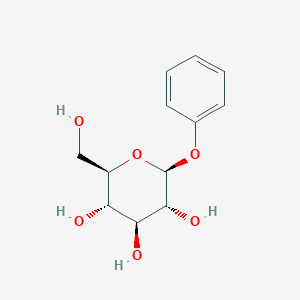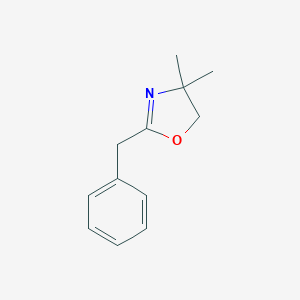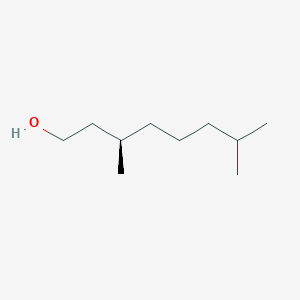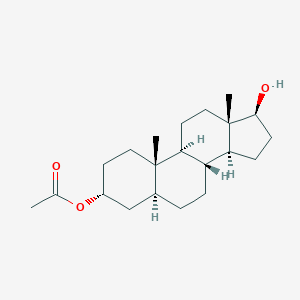
5alpha-androstan-3alpha,17beta-diol 3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-androstan-3alpha,17beta-diol 3-acetate is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a core structure in many biologically active molecules, including steroids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-androstan-3alpha,17beta-diol 3-acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.
Introduction of hydroxyl and acetate groups: This is achieved through selective hydroxylation and acetylation reactions. Common reagents include acetic anhydride and pyridine for acetylation, and various oxidizing agents for hydroxylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at multiple chiral centers is crucial. This is often achieved using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5alpha-androstan-3alpha,17beta-diol 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5alpha-androstan-3alpha,17beta-diol 3-acetate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in biological processes, particularly those involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 5alpha-androstan-3alpha,17beta-diol 3-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid hormone receptors, influencing gene expression and cellular function.
類似化合物との比較
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in functional groups and biological activity.
Testosterone: Another steroid hormone with a similar core structure but different functional groups and effects.
Estradiol: A steroid hormone with a similar structure but distinct biological roles.
Uniqueness
5alpha-androstan-3alpha,17beta-diol 3-acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
CAS番号 |
1600-76-6 |
|---|---|
分子式 |
C21H34O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
InChIキー |
MENYRVLDWKVWLK-YRQPXTNQSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
異性体SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


